2-(Bromomethyl)-5-(phthalimidomethyl)thiophene
Description
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene (CAS: 166888-26-2) is a brominated thiophene derivative featuring a phthalimide moiety at the 5-position and a bromomethyl group at the 2-position of the thiophene ring. This compound is primarily utilized in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediate preparation . Its synthesis involves two key routes:
Properties
IUPAC Name |
2-[[5-(bromomethyl)thiophen-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-7-9-5-6-10(19-9)8-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZITBUKQUYRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407737 | |
| Record name | 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166888-26-2 | |
| Record name | 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Halogenation
Bromination of 5-methylthiophene-2-carboxylate derivatives using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) yields the dibrominated intermediate.
Example Reaction:
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄Br₂S |
| Molecular Weight | 255.96 g/mol |
| Boiling Point | 210–215°C (decomposes) |
| Solubility | Chloroform, DCM, THF |
Introduction of the Phthalimidomethyl Group
The phthalimidomethyl moiety is introduced via nucleophilic substitution at the 5-position of the intermediate.
Substitution with Potassium Phthalimide
Procedure:
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Reaction Setup: 2-Bromo-5-(bromomethyl)thiophene (1 eq) and potassium phthalimide (1.2 eq) are combined in anhydrous DMF.
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Conditions: Stirred at 80°C under nitrogen for 12 hours.
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Workup: The mixture is poured into ice-water, filtered, and recrystallized from ethyl acetate.
Mechanism:
Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF or DMSO |
| Temperature | 80–90°C |
| Reaction Time | 10–12 hours |
| Base | Not required (phthalimide acts as base) |
Alternative Routes Explored
Friedel-Crafts Acylation Followed by Reduction
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Acylation: Thiophene is acylated at the α-position using acetyl chloride and AlCl₃.
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Reduction: Wolff-Kishner reduction converts the acyl group to methyl.
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Bromination: Selective bromination at the 2-position using NBS.
Limitation: Low regioselectivity for dialkylated thiophenes.
Paal Thiophene Synthesis
Thiophene ring construction from 1,4-diketones and P₂S₅:
Application: Limited utility for introducing prefunctionalized methyl groups.
Critical Analysis of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Substitution (Patent) | High yield (70–75%), scalable | Requires dibrominated intermediate |
| Friedel-Crafts | Avoids halogenation | Poor regioselectivity |
| Paal Synthesis | Direct ring formation | Low compatibility with sensitive groups |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form thiophene-S,S-dioxides, which have applications in organic electronics.
Reduction Reactions: The phthalimidomethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or Rozen’s reagent (HOF·CH3CN) are used for oxidation. These reactions are conducted at low temperatures to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous conditions to avoid side reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: The major product is thiophene-S,S-dioxide.
Reduction Reactions: The primary product is the corresponding amine derivative.
Scientific Research Applications
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biological Research: It is employed in the synthesis of bioactive molecules and as a precursor for the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene depends on the specific application and the molecular targets involved. In organic synthesis, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In materials science, the thiophene ring’s conjugated system contributes to the electronic properties of the resulting materials, enhancing their performance in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-(Bromomethyl)-5-aryl-thiophenes
Examples include 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene (3b) and 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene (3a) .
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids, yielding 25–76% .
- Key Differences: The 5-position substituent is an aryl group (e.g., methoxy, chloro-fluoro) instead of phthalimide. Higher yields (e.g., 76% for 3b) compared to the target compound’s 66% yield via CBr₄ route .
2.1.2 2-(Chloromethyl)-5-(phthalimidomethyl)thiophene
- Structure : Chlorine replaces bromine at the 2-position.
- Key Differences: Lower molecular weight and altered reactivity due to weaker C-Cl bond vs. C-Br bond.
2.1.3 Natural Thiophene Derivatives
Examples include 2-(penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)thiophene from Pluchea indica .
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Stability | Key Functional Groups |
|---|---|---|---|---|
| 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | 375.23 g/mol | Low (lipophilic) | Sensitive to light/moisture* | Bromomethyl, phthalimide |
| 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene (3b) | 299.0 g/mol | Moderate (polar aryl) | Stable under inert conditions | Bromomethyl, methoxyphenyl |
| 2-(Chloromethyl)-5-(phthalimidomethyl)thiophene | 330.79 g/mol | Low | Similar to bromo analogue | Chloromethyl, phthalimide |
| Natural 2,2′-bithiophenes (e.g., from Pluchea indica) | ~250–300 g/mol | Variable (polar hydroxyl) | Photolabile | Polyacetylenes, hydroxyl |
*Stability inferred from safety data sheet (SDS) gaps .
Biological Activity
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug development and therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 166888-26-2
- Molecular Formula : C12H10BrN1O2S1
- Melting Point : 126-128 °C
- Solubility : Soluble in chloroform and ethyl acetate
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. The compound has been shown to influence the following mechanisms:
- Inhibition of Protein Kinases : It acts as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways related to cancer and inflammation .
- Modulation of Apoptotic Pathways : The compound has demonstrated the ability to induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, thereby protecting cells from oxidative stress .
Biological Activity Studies
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.
Anticancer Activity
A study evaluated the anticancer properties of this compound against various human cancer cell lines, including breast and lung cancer. The results indicated:
- Cell Viability Reduction : The compound significantly reduced cell viability in treated cancer cells compared to controls.
- IC50 Values : The calculated IC50 values were found to be in the low micromolar range, indicating potent activity against these cancer types .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. In vitro assays demonstrated:
- Prevention of Neuronal Cell Death : The compound was effective in preventing cell death induced by neurotoxic agents.
- Mechanism Involved : This effect was linked to its ability to modulate neurotransmitter levels and reduce excitotoxicity .
Data Summary Table
Case Studies
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Case Study on Cancer Treatment :
- Researchers administered varying doses of this compound to mice with induced tumors. Results showed a marked decrease in tumor size and weight after treatment, supporting its potential as an anticancer agent.
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Neuroprotection in Animal Models :
- In a model of neurodegeneration, administration of the compound resulted in improved motor function and reduced markers of neuronal damage compared to untreated controls.
Q & A
Basic: What are the established synthetic routes for 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene, and what precursors are typically involved?
The synthesis of this compound involves multi-step reactions, often leveraging methodologies adapted from related brominated thiophene derivatives. Key steps include:
- Bromination : Introducing the bromomethyl group via electrophilic substitution or radical bromination. For example, bromination of methylthiophene precursors under controlled conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator) .
- Phthalimide conjugation : The phthalimidomethyl group is introduced through nucleophilic substitution or amidation reactions. This step may require activation of the phthalimide moiety using reagents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or recrystallization is critical to isolate the product, given the reactivity of bromomethyl groups and potential side reactions .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the positions of the bromomethyl and phthalimidomethyl groups. For instance, the singlet for the bromomethyl proton (~4.3–4.5 ppm) and aromatic protons of the phthalimide ring (~7.6–7.8 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic pattern consistent with bromine .
- Elemental Analysis : Combustion analysis validates the C, H, N, and S content, ensuring stoichiometric accuracy .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during bromomethyl group introduction?
Low yields often arise from competing side reactions (e.g., over-bromination or decomposition). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity, while non-polar solvents (e.g., CCl₄) may suppress side reactions .
- Temperature control : Maintaining temperatures below 0°C reduces radical-mediated side reactions during bromination .
- Catalyst use : Lewis acids like FeCl₃ can direct regioselectivity in bromomethylation .
- Real-time monitoring : Techniques like TLC or in situ IR spectroscopy help track reaction progress and intermediate stability .
Advanced: How should researchers address contradictions in reported melting points or spectral data for this compound?
Discrepancies in physical or spectral data may stem from:
- Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) can alter melting points. Systematic recrystallization trials in varied solvents (e.g., ethanol vs. hexane) are recommended .
- Impurity profiles : Trace solvents or byproducts (e.g., unreacted phthalimide) may shift NMR peaks. Purification via preparative HPLC or repeated recrystallization can resolve this .
- Instrument calibration : Cross-validate spectral data with internal standards or reference compounds (e.g., brominated thiophene analogs) .
Advanced: What strategies are effective for stabilizing this compound during storage?
The bromomethyl group’s susceptibility to hydrolysis or thermal degradation necessitates:
- Low-temperature storage : Store at ≤4°C in amber vials to prevent light-induced decomposition .
- Inert atmosphere : Use argon or nitrogen gas to displace moisture and oxygen in storage containers .
- Lyophilization : For long-term stability, lyophilize the compound and store as a solid under vacuum .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites. For example, the bromomethyl group’s electron-withdrawing effect can be analyzed to guide Suzuki-Miyaura coupling strategies .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity or design derivatives with enhanced binding .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Test inhibition of kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ assay) .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
